

Technical Guide: Isoquinolin-7-ol Hydrobromide – Structural Characterization & Synthetic Applications

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Compound of Interest

Compound Name:	<i>Isoquinolin-7-ol hydrobromide</i>
CAS No.:	1258649-95-4
Cat. No.:	B2656428

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Executive Summary

Isoquinolin-7-ol hydrobromide (7-Hydroxyisoquinoline hydrobromide) represents a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for quinoline and indole moieties. While the free base (CAS: 7651-83-4) is the standard commercial form, the hydrobromide salt is the primary intermediate obtained during the classical demethylation synthesis. This salt form offers distinct solubility profiles and crystalline stability, making it a preferred state for purification and storage prior to biological evaluation.

This guide details the structural properties, robust synthesis via hydrobromic acid demethylation, and the pharmacological utility of the 7-hydroxyisoquinoline core in kinase inhibition and receptor modulation.

Part 1: Structural Characterization & Identity

The compound consists of a benzene ring fused to a pyridine ring (isoquinoline core) with a hydroxyl group at the C7 position. In the hydrobromide salt form, the basic nitrogen at position

2 is protonated, forming a cation-anion pair with the bromide ion.

Chemical Identity

Property	Detail
IUPAC Name	Isoquinolin-7-ol hydrobromide
Common Name	7-Hydroxyisoquinoline HBr; 7-Isoquinolinol HBr
Core CAS (Free Base)	7651-83-4
Molecular Formula	
Molecular Weight	226.07 g/mol (Salt); 145.16 g/mol (Free Base)
Salt Stoichiometry	1:1 (Isoquinoline base : Hydrobromic acid)
Appearance	Beige to yellow crystalline solid

Structural Logic & Tautomerism

Unlike 1-hydroxyisoquinolines (isocarbostyrils), which exist predominantly in the amide (lactam) tautomeric form, 7-hydroxyisoquinoline retains its aromatic, phenolic character. The hydroxyl group at C7 does not permit keto-enol tautomerism that disrupts aromaticity.

- Protonation Site: The hybridized nitrogen () is the most basic site ().
- Salt Formation: Treatment with HBr results in protonation at , yielding the isoquinolinium species .

Part 2: Physicochemical Properties[2]

Understanding the shift from free base to hydrobromide salt is vital for formulation and purification.

Property	Free Base ()	Hydrobromide Salt ()
Melting Point	226–228°C	>250°C (often decomposes)
Water Solubility	Low (Sparingly soluble)	High (Ionic character)
Organic Solubility	Soluble in DMSO, MeOH, warm EtOH	Soluble in DMSO, MeOH; Insoluble in Et ₂ O, Hexanes
Acidity (pKa)	~5.68 (N-H ⁺), ~9.0 (OH)	Strongly acidic in solution (due to HBr)
Hygroscopicity	Low	Moderate to High (Desiccated storage required)

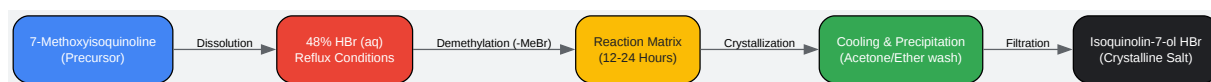
Expert Insight: The hydrobromide salt is frequently used as a purification handle. The free base can be "oily" or difficult to crystallize from crude reaction mixtures, whereas the HBr salt precipitates readily from glacial acetic acid or acetone.

Part 3: Synthetic Routes & Experimental Protocols

The most authoritative route to **Isoquinolin-7-ol hydrobromide** is the acid-mediated demethylation of 7-methoxyisoquinoline. This method is superior to boron tribromide (

) protocols for large-scale preparation due to lower cost and simplified workup.

Synthesis Workflow (DOT Diagram)



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Figure 1: Synthetic pathway for the production of **Isoquinolin-7-ol Hydrobromide** via acid hydrolysis.

Detailed Protocol: Demethylation via HBr

Objective: Conversion of 7-methoxyisoquinoline to 7-hydroxyisoquinoline hydrobromide.

Reagents:

- 7-Methoxyisoquinoline (1.0 eq)
- Hydrobromic acid (48% aq., 10-20 eq)
- Solvent: None (Neat in acid) or Glacial Acetic Acid

Step-by-Step Methodology:

- Setup: Charge a round-bottom flask with 7-methoxyisoquinoline.
- Acid Addition: Carefully add 48% HBr (approx. 10 mL per gram of substrate). Caution: Exothermic.
- Reflux: Equip with a condenser and heat to reflux () for 12–24 hours.
 - Mechanism:[1][2][3] The nucleophilic bromide ion attacks the methyl group of the protonated ether, releasing methyl bromide gas (volatile) and generating the phenol.
- Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The product will be significantly more polar (lower) than the starting material.
- Isolation (The Salt Form):
 - Cool the reaction mixture to

- The hydrobromide salt often precipitates spontaneously.
- If no precipitate forms, concentrate the solution under reduced pressure to remove excess water/HBr, then triturate the residue with cold acetone or diethyl ether.
- Purification: Filter the solid. Recrystallize from Ethanol/Methanol if necessary.
- Yield: Typical yields range from 85% to 95%.

Validation Check:

- ¹H NMR (DMSO-d₆): Look for the disappearance of the methoxy singlet (ppm) and the appearance of a broad phenolic proton (ppm).
- MS (ESI+):

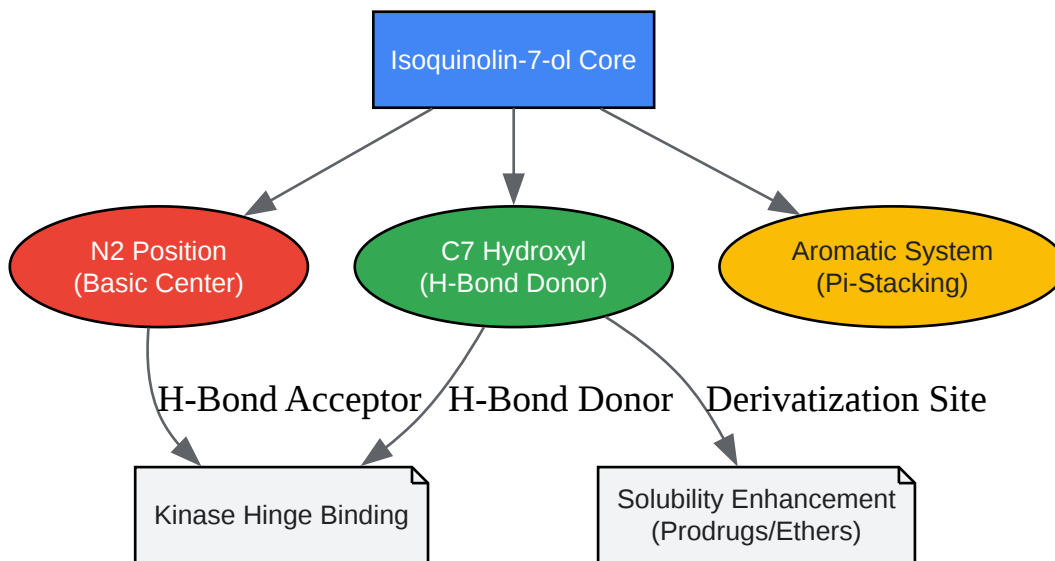
Part 4: Medicinal Chemistry Applications[3][7][8][9][10]

The 7-hydroxyisoquinoline scaffold is a privileged structure in drug discovery, acting as a versatile pharmacophore.

Pharmacological Targets

- Kinase Inhibition: The isoquinoline nitrogen and the C7-hydroxyl group can form bidentate hydrogen bonds with the hinge region of ATP-binding sites in kinases (e.g., CDK, PKA).
- Sigma Receptors: Tetrahydroisoquinoline derivatives (reduced forms) are classic ligands for Sigma-1 and Sigma-2 receptors, involved in neuroprotection and cancer signaling.[4]
- Poly(ADP-ribose) Polymerase (PARP) Inhibition: Isoquinolinone analogs are potent PARP inhibitors. The 7-hydroxy variant serves as a precursor to these oxidized scaffolds.

Structure-Activity Relationship (SAR) Logic



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Figure 2: Pharmacophore mapping of the Isoquinolin-7-ol scaffold highlighting key interaction points.

Part 5: Safety & Handling

Signal Word:WARNING

- Hazard Statements:
 - H302: Harmful if swallowed.[5][6][7]
 - H315: Causes skin irritation.[6][7]
 - H319: Causes serious eye irritation.[8][2][6]
 - H335: May cause respiratory irritation.
- Hydrobromide Specifics: The salt is acidic. Contact with moisture can generate trace hydrobromic acid. Handle in a fume hood.
- Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at

References

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